![molecular formula C17H15FN6O B6425394 N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide CAS No. 2034620-24-9](/img/structure/B6425394.png)
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, also known as NFPI, is an organic compound developed as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of tetrahydrofolate, which is essential for the synthesis of nucleic acids, amino acids, and other important molecules in the body. NFPI is a promising drug candidate for the treatment of various diseases, including cancer.
Mechanism of Action
Target of Action
The primary target of F6495-4283 is the proprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
F6495-4283 interacts with PCSK9, inhibiting its function . This inhibition leads to a decrease in low-density lipoprotein cholesterol (LDL-C), which is often referred to as “bad cholesterol” due to its association with an increased risk of heart disease .
Biochemical Pathways
The inhibition of PCSK9 by F6495-4283 affects the LDL receptor pathway . Normally, PCSK9 binds to LDL receptors on the surface of cells, promoting their degradation and preventing them from removing LDL-C from the bloodstream . By inhibiting PCSK9, F6495-4283 allows more LDL receptors to remain on the cell surface, leading to increased uptake and clearance of LDL-C from the bloodstream .
Result of Action
The result of F6495-4283’s action is a reduction in LDL-C levels in the bloodstream . This can potentially decrease the risk of developing atherosclerosis and other heart diseases associated with high levels of LDL-C .
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has several advantages for laboratory experiments. It is a potent inhibitor of DHFR, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it has a relatively short half-life in aqueous solutions.
Future Directions
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has potential applications in the treatment of various diseases, including cancer. Future research should focus on developing better delivery systems for N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide, as well as exploring its potential use in combination with other drugs. Additionally, further research should be conducted to better understand its mechanism of action, its biochemical and physiological effects, and its potential side effects. Finally, further research should be conducted to explore its potential use in other diseases, such as autoimmune disorders.
Synthesis Methods
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluorophenylacetonitrile with 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid. This reaction produces N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide as the main product. The second step involves the reaction of N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide with a base, such as sodium hydroxide, to form the active form of the molecule.
Scientific Research Applications
N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been studied extensively in the laboratory and has been shown to be a potent inhibitor of DHFR. Its inhibition of DHFR has been demonstrated in various cell lines, including cancer cells. In addition, N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide has been found to be active against other enzymes involved in the synthesis of tetrahydrofolate, such as thymidylate synthase.
properties
IUPAC Name |
N-(2-fluorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-13-3-1-2-4-14(13)22-17(25)12-8-24(9-12)16-7-15(20-10-21-16)23-6-5-19-11-23/h1-7,10-12H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCBXCRSNMNOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.